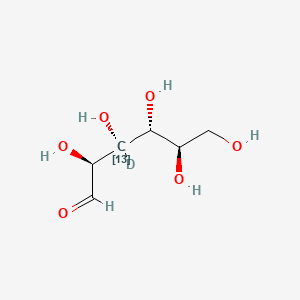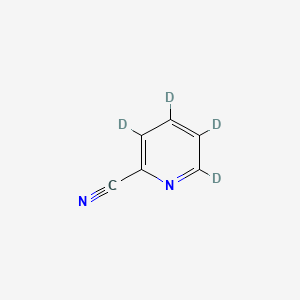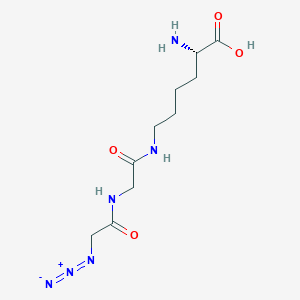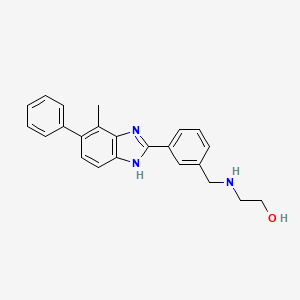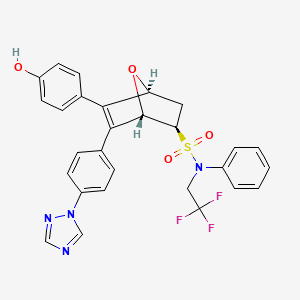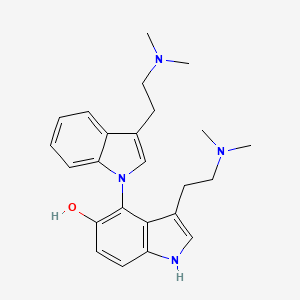
Arundanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arundanine is a dimeric indole alkaloid isolated from the roots of the plant Arundo donax L., which belongs to the Poaceae family . The compound is identified as 3-(N,N-dimethylaminoethyl)-4-[3-(N,N-dimethylaminoethyl)indole-1-yl]-5-hydroxyindole . This compound is structurally related to other indole alkaloids and has been the subject of various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arundanine can be synthesized through a series of chemical reactions involving the transformation of simpler indole derivatives.
Industrial Production Methods: followed by purification processes such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Arundanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The indole rings can be reduced under specific conditions to form dihydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as aluminum chloride or ferric chloride for halogenation reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced indole compounds, and substituted indole derivatives .
Scientific Research Applications
Arundanine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of arundanine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Arundanine is unique among indole alkaloids due to its dimeric structure. Similar compounds include:
Arundamine: Another dimeric indole alkaloid with a similar structure but different functional groups.
Arundavine: A bis-indole alkaloid with a tryptamine-tryptamine base.
Bufotenine: A monomeric indole alkaloid with hallucinogenic properties
This compound stands out due to its specific arrangement of functional groups and its unique biological activities.
Properties
CAS No. |
618852-71-4 |
|---|---|
Molecular Formula |
C24H30N4O |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-4-[3-[2-(dimethylamino)ethyl]indol-1-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C24H30N4O/c1-26(2)13-11-17-15-25-20-9-10-22(29)24(23(17)20)28-16-18(12-14-27(3)4)19-7-5-6-8-21(19)28/h5-10,15-16,25,29H,11-14H2,1-4H3 |
InChI Key |
CMWJUTZFSDKTAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=C(C=C2)O)N3C=C(C4=CC=CC=C43)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


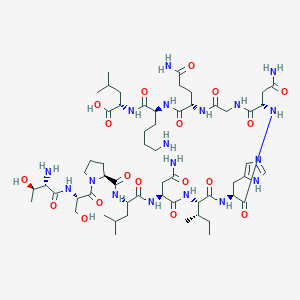
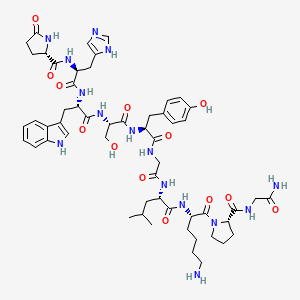


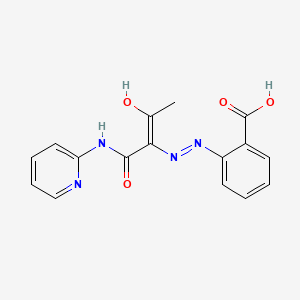
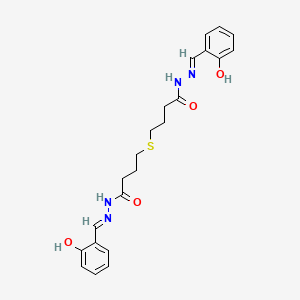
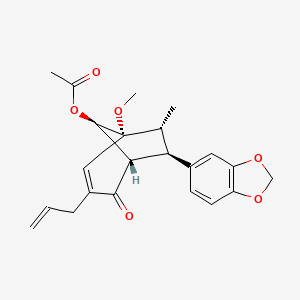
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
